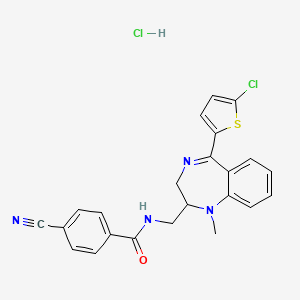

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride

Description

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is a structurally complex benzamide derivative characterized by a 1,4-benzodiazepine core substituted with a 5-chloro-2-thienyl group, a methyl group at the N1 position, and a 4-cyanobenzamide moiety linked via a methylene bridge. The monohydrochloride salt form likely enhances solubility and stability for pharmacological applications.

Properties

CAS No. |

84671-58-9 |

|---|---|

Molecular Formula |

C23H20Cl2N4OS |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

N-[[5-(5-chlorothiophen-2-yl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-cyanobenzamide;hydrochloride |

InChI |

InChI=1S/C23H19ClN4OS.ClH/c1-28-17(14-27-23(29)16-8-6-15(12-25)7-9-16)13-26-22(20-10-11-21(24)30-20)18-4-2-3-5-19(18)28;/h2-11,17H,13-14H2,1H3,(H,27,29);1H |

InChI Key |

UDDSEHIJQDIEHI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(C=C4)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzodiazepine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .

Scientific Research Applications

Pharmacological Studies

Benzamide derivatives, including the specified compound, have been investigated for their potential as anxiolytics and sedatives due to their structural similarity to known benzodiazepines. Research has shown that compounds with similar structures can modulate GABA_A receptors, leading to anxiolytic effects.

Case Study: GABA_A Modulation

In a study examining the effects of benzodiazepine-like compounds on GABA_A receptors, it was found that modifications in the thienyl group significantly influenced receptor affinity and efficacy . This suggests that Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride may also exhibit similar properties.

Neuroscience Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its potential neuroprotective effects can be explored in models of neurodegeneration.

Case Study: Neuroprotection

Research has highlighted the neuroprotective properties of benzodiazepine derivatives in models of oxidative stress-induced neuronal damage. These studies suggest that compounds like this compound could be beneficial in developing therapies for conditions such as Alzheimer's disease .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing new synthetic methodologies in pharmaceutical chemistry. The unique combination of thienyl and benzodiazepine structures provides a platform for exploring new synthetic routes.

Synthesis Overview

The synthesis typically involves:

- Formation of the benzamide linkage.

- Introduction of the chloro-thienyl moiety through electrophilic substitution.

- Final modifications to incorporate the cyano group.

Potential Anticancer Activity

Preliminary studies indicate that certain benzamide derivatives possess anticancer properties. The mechanism may involve inhibition of specific kinases or modulation of apoptosis pathways.

Case Study: Anticancer Screening

In vitro studies have demonstrated that similar benzamide compounds can induce apoptosis in cancer cell lines by activating caspase pathways. This raises the possibility that this compound may exhibit similar anticancer activities .

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s unique structure combines a benzodiazepine ring with a thienyl substituent and a cyano group, distinguishing it from other benzamide derivatives. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Impact: The presence of electron-withdrawing groups (e.g., cyano in the main compound) may enhance binding affinity to target proteins compared to carboxyphenyl or acylated analogs .

- Scaffold Diversity : Unlike benzothiazole/benzoxazole hybrids () or thiadiazole derivatives (–9), the main compound’s benzodiazepine core suggests divergent therapeutic targets (e.g., GABA-A vs. 3-TOP or metabolic enzymes).

- Synthetic Methods : Common benzamide synthesis strategies involve amide coupling (e.g., benzoyl chloride in ), which may parallel the main compound’s preparation .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The monohydrochloride form of the main compound likely improves aqueous solubility compared to neutral benzamides (e.g., ’s 253.71 Da compound) .

- Lipophilicity : The 5-chloro-2-thienyl group may enhance membrane permeability relative to polar carboxyphenyl analogs () but reduce it compared to fluorophenyl derivatives () .

Biological Activity

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 84671-58-9 |

| Molecular Formula | C23H20ClN4OS |

| Molecular Weight | 471.4 g/mol |

| IUPAC Name | N-[[5-(5-chlorothiophen-2-yl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-cyanobenzamide; hydrochloride |

The compound features a benzodiazepine core, a thienyl group, and a cyano group, which contribute to its unique biological properties.

The mechanism of action of this compound involves interactions with various molecular targets, particularly neurotransmitter receptors. Preliminary studies suggest that it may modulate the activity of neurotransmitters such as GABA and serotonin. This modulation can lead to anxiolytic and sedative effects, making it a candidate for further exploration in psychiatric and neurological disorders.

Pharmacological Effects

Research indicates that Benzamide exhibits several biological activities:

- Anxiolytic Activity : Studies have shown that benzodiazepine derivatives can reduce anxiety levels in animal models.

- Antidepressant Effects : Some derivatives have demonstrated potential antidepressant properties by influencing serotonin pathways.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

- Anxiolytic Properties : In a study published in Molecules, compounds similar to Benzamide were tested for their anxiolytic effects using the elevated plus maze test in rodents. The results indicated significant reductions in anxiety-like behavior at specific dosages (10 mg/kg) .

- Neuroprotection : A research article highlighted the neuroprotective effects of benzodiazepine derivatives against glutamate-induced toxicity in neuronal cultures. The study found that these compounds could reduce cell death and improve cell viability .

- Antidepressant Activity : A comparative analysis of various benzamide derivatives showed that some exhibited significant antidepressant-like effects in the forced swim test (FST), suggesting their potential use in treating depression .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of Benzamide against various cancer cell lines:

These studies indicate that Benzamide has promising anticancer properties, warranting further investigation into its therapeutic potential.

Q & A

Q. What synthetic strategies are recommended for preparing this benzamide derivative, and how can reaction conditions be optimized?

Answer: The synthesis of benzamide derivatives typically involves multi-step reactions, such as coupling amines with activated carboxylic acid derivatives. For example, triethylamine and ethyl chloroformate in dichloromethane (DCM) can activate carboxylic acids for amide bond formation (yield: 94%) . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., THF/H2O mixtures) improve solubility and reaction rates for nucleophilic substitutions .

- Catalysts : Sodium carbonate facilitates amine coupling in biphasic systems .

- Temperature control : Room-temperature reactions minimize side products in sensitive steps (e.g., sulphonamide formation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., 5-chloro-2-thienyl and benzodiazepine moieties).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., molecular formula C23H30N4O4·ClH) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous benzothiadiazole structures .

- HPLC-Purity Analysis : Ensures >95% purity, particularly for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to receptor binding affinity?

Answer: Discrepancies in binding assays (e.g., 5-HT1A receptor affinity) may arise from:

- Receptor Source Variability : Use standardized cell lines (e.g., HEK293 transfected with human 5-HT1A) to minimize interspecies differences .

- Radioligand Choice : Compare results with both tritiated and fluorescent ligands (e.g., [<sup>3</sup>H]-8-OH-DPAT vs. antagonist probes).

- Allosteric Modulation : Evaluate if the compound acts as a negative allosteric modulator (NAM), which may not be detected in direct binding assays .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

Answer:

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS/MS.

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Stable Isotope Labeling : Use deuterated analogs to track metabolic pathways (e.g., hydroxylation at the benzodiazepine ring) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Core Modifications : Introduce substituents at the 4-cyano position to alter electronic properties and steric bulk, as seen in lecozotan hydrochloride analogs .

- Scaffold Hopping : Replace the 1,4-benzodiazepine core with 1,5-benzothiazepine or pyridopyrimidine to reduce off-target effects (e.g., GABAA receptor cross-reactivity) .

- Molecular Dynamics Simulations : Model binding pocket interactions to prioritize synthetic targets (e.g., π-π stacking with Phe<sup>361</sup> in 5-HT1A) .

Methodological Challenges and Solutions

Q. What are the key considerations for scaling up synthesis without compromising yield?

Answer:

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow can improve heat/mass transfer in exothermic steps (e.g., chlorosulphonic acid reactions) .

- Purification : Use automated flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for high-throughput purification .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.